4-Bromo-2,6-difluorobenzyl alcohol

Catalog No.
S673622
CAS No.
162744-59-4
M.F
C7H5BrF2O
M. Wt
223.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,6-difluorobenzyl alcohol

CAS Number

162744-59-4

Product Name

4-Bromo-2,6-difluorobenzyl alcohol

IUPAC Name

(4-bromo-2,6-difluorophenyl)methanol

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

InChI

InChI=1S/C7H5BrF2O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2

InChI Key

LSRHFWSNUFIKER-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)CO)F)Br

Canonical SMILES

C1=C(C=C(C(=C1F)CO)F)Br

The exact mass of the compound 4-Bromo-2,6-difluorobenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2,6-difluorobenzyl alcohol is a solid, polyhalogenated aromatic compound used as a functionalized intermediate in multi-step organic synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEIhikxBhTNAOIjDvpCC9A3KmX6kyy4t4yFnQ2XWbndP1LYU9Gp-D_T8LbQMgU4_oQMwNSeb5uJk7zL-OnOWI4OOuLrUcD64qfPjF-NU1uCwGHE55I0ak39fY9D4znFfWAyHhb7SpkLnpOH7x7S5ZAz8COBQA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEMQyYzNDL-LjQvvtIXOBjaTYv2pH9l5u1pyt4APjFBMGI9j3tDqajiYug2xc1b2_UCpL_RDnPDK-ZMoOyHA2-5VAw1yyYGY4KIOz6E92Q7SyLGtDYWuiyd_LCGeHbP9lTfYjDnJet4BaC0D_knFCq0l2oNqg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE91E8zfgSMXhhYO5BJYI4JYWN7n5xwtnp1Mw1s3QV2DhUildW446sBnUlNzsJgvfAfIa-eTH8ph39q168pz08aiU0ywV0s50N98XV6LYy5mlHslOnPckctvZki0g9x1neJQHu4fw%3D%3D)] Its structure is defined by a benzyl alcohol core, two fluorine atoms at the ortho positions (2 and 6), and a bromine atom at the para position (4). This specific arrangement of electron-withdrawing fluorine atoms and a synthetically versatile bromine atom makes it a valuable precursor, particularly in the synthesis of specialized agrochemicals and pharmaceutical intermediates where this exact structural motif is required for biological activity and metabolic stability.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH00FkTV_FmUDuYy_0Q08BFUD_GhIvlsIramNLMVkfQSq85EWC66WUBIK_VyrCXtqlEo51Dfcu56NxhL70829pL7yQm12AUILeNlVYcg8u2aATrocFKZk8pa4cWFx2VvIlFlEKayh6t1sPAbQ%3D%3D)]

Replacing 4-Bromo-2,6-difluorobenzyl alcohol with simpler analogs like 4-bromobenzyl alcohol or 2,6-difluorobenzyl alcohol is often unfeasible in established synthetic routes. The fluorine atoms at the 2 and 6 positions electronically influence the reactivity of the alcohol and the aromatic ring, a property absent in 4-bromobenzyl alcohol. Conversely, the bromine atom at the 4-position serves as a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), a functionality that 2,6-difluorobenzyl alcohol lacks.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHSfEtUiMnEKLk5j2VLr-IQY-VeYvcoEu83jRe6sc5Whkx3sRkWHU2msA8hqvBDYrYtTyEXfPOWnv5VxJvT_yCLTmwZcfwOofTFhYBzxsa18SD4o6BUKCqqUlid62AxpbwoMSrGCJCLlmQpeNs%3D)] This dual functionality allows for orthogonal synthetic strategies, where the alcohol can be converted first (e.g., to an ether), followed by a C-C bond formation at the bromine site. Attempting to introduce these three halogens in the correct positions at a later stage would require a more complex, lower-yielding, and cost-prohibitive synthesis, negating any initial savings from using a simpler precursor.

Precursor Suitability: High-Yield Intermediate for Pyrazole-Type Fungicide Synthesis

This alcohol is a direct precursor to 4-bromo-2,6-difluorobenzyl bromide, a key intermediate for synthesizing pyrazole carboxamide fungicides. In a representative patent, the Williamson ether synthesis step reacting this key bromide with a pyrazole phenol derivative to form the final active ingredient scaffold proceeds with a reported yield of 92%. [cite: REFS-1] Using a less functionalized precursor would necessitate additional, often lower-yielding, steps to introduce the required halogen pattern, making this compound a more efficient choice for established, high-yield manufacturing processes.

Evidence DimensionReaction Yield in Fungicide Synthesis Step
Target Compound Data92% yield for etherification using the derivative of the target compound.
Comparator Or BaselineMulti-step routes starting from simpler, non-halogenated or partially halogenated precursors, which typically involve lower overall yields.
Quantified DifferenceSignificantly higher overall process yield by avoiding extra halogenation and purification steps.
ConditionsWilliamson ether synthesis conditions as described in patent CN102924619A for the synthesis of pyrazole carboxamide fungicides.

For industrial agrochemical synthesis, starting with a precursor that enables a high-yield final step is more cost-effective and efficient than using a cheaper but less direct starting material.

Superior Handling Properties: Stable, Higher-Melting Solid Compared to Key Analog

4-Bromo-2,6-difluorobenzyl alcohol is a crystalline solid with a melting point of 79-83 °C. [cite: REFS-1] This provides a significant handling and processability advantage over the closely related structural analog, 2,6-difluorobenzyl alcohol, which has a much lower melting point of approximately 33-40 °C. [cite: REFS-2] The higher melting point ensures the compound remains a free-flowing, non-clumping solid in typical laboratory and plant operating temperatures, simplifying weighing, transfer, and storage, and reducing material loss compared to a low-melting solid that can become tacky or liquid.

Evidence DimensionMelting Point (°C)
Target Compound Data79-83 °C
Comparator Or Baseline2,6-difluorobenzyl alcohol: ~33-40 °C
Quantified DifferenceApproximately 40-50 °C higher melting point.
ConditionsStandard atmospheric pressure.

Improved physical properties directly translate to easier, more accurate, and safer handling in both laboratory and scaled-up industrial processes, which is a critical procurement consideration.

Orthogonal Reactivity for Sequential Synthesis: Distinct Alcohol and Aryl Bromide Functionality

The compound's structure provides two distinct and orthogonally reactive sites: the benzylic alcohol and the C4-bromine. The alcohol group can readily undergo reactions like etherification or esterification under standard conditions. The C4-bromine provides a robust site for subsequent C-C or C-N bond formation via palladium-catalyzed cross-coupling reactions. [cite: REFS-1, REFS-2] This is a key differentiator from analogs like 2,6-difluorobenzyl alcohol (no coupling site) or 4-bromobenzyl alcohol (lacks the electronic influence of the fluorines). This orthogonal reactivity is critical in library synthesis and late-stage functionalization, allowing for the secure installation of the benzyl moiety before diversifying the aryl core.

Evidence DimensionAvailable Orthogonal Reactive Sites
Target Compound Data2 (Benzylic -OH and Aryl C-Br)
Comparator Or Baseline2,6-difluorobenzyl alcohol: 1 (Benzylic -OH); 4-bromobenzyl alcohol: 2, but with different electronic properties.
Quantified DifferenceEnables sequential, site-selective reaction pathways not possible with single-functionality analogs.
ConditionsStandard conditions for Williamson ether synthesis followed by Suzuki-Miyaura cross-coupling.

This compound is the logical choice for complex synthetic routes that require a stable difluorobenzyl group to be installed first, followed by a late-stage modification at the aryl para-position.

Core Building Block for High-Yield Agrochemical Production

This alcohol is the preferred starting material for the industrial synthesis of specific pyrazole-based fungicides where a 4-bromo-2,6-difluorobenzyl ether moiety is integral to the final product's efficacy. Its use facilitates a high-yield etherification step (e.g., 92%) late in the synthesis, maximizing process efficiency and output. [cite: REFS-1]

Scaffold for Medicinal Chemistry Library Synthesis

In drug discovery, this compound is used for creating libraries of related molecules. Researchers can first perform reactions at the alcohol position to create a series of ethers or esters, then use the bromine handle for a diverse set of palladium cross-coupling reactions to explore the structure-activity relationship at the 4-position.

Intermediate for Processes Requiring Robust Handling and Dosing

For scaled-up syntheses where ease of handling and dosing accuracy are paramount, this compound's nature as a stable, higher-melting solid (m.p. 79-83 °C) makes it a more reliable choice than lower-melting analogs like 2,6-difluorobenzyl alcohol. [cite: REFS-2]

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 194 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,6-difluorobenzyl alcohol

Dates

Last modified: 08-15-2023

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